(S,R,S)-Ahpc-peg4-nhs Ester: A Technical Guide to its Mechanism of Action in Targeted Protein Degradation
(S,R,S)-Ahpc-peg4-nhs Ester: A Technical Guide to its Mechanism of Action in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S,R,S)-Ahpc-peg4-nhs ester is a bifunctional molecule at the forefront of targeted protein degradation, a revolutionary therapeutic modality with the potential to address previously "undruggable" disease targets. This molecule serves as a critical building block in the construction of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules designed to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively eliminate proteins of interest (POIs). This technical guide provides an in-depth exploration of the mechanism of action of (S,R,S)-Ahpc-peg4-nhs ester, detailing its components, the signaling pathways it co-opts, and the experimental protocols required for its application in research and drug development.
Core Components and Mechanism of Action
(S,R,S)-Ahpc-peg4-nhs ester is comprised of three key components:
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A von Hippel-Lindau (VHL) E3 Ligase Ligand ((S,R,S)-AHPC): This moiety, also known as VH032, is a potent and selective ligand for the VHL E3 ubiquitin ligase.[1][2] Its high binding affinity is crucial for the recruitment of the VHL E3 ligase complex.
-
A PEG4 Linker: A tetraethylene glycol (PEG) linker separates the VHL ligand from the reactive group. This hydrophilic spacer enhances the solubility and can influence the efficacy of the final PROTAC molecule.
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An N-hydroxysuccinimide (NHS) Ester: This highly reactive group readily forms stable amide bonds with primary amines, such as those found on the side chain of lysine (B10760008) residues or the N-terminus of a protein ligand.[3] This allows for the covalent attachment of a ligand that binds to a specific protein of interest.
The fundamental mechanism of action of a PROTAC constructed using (S,R,S)-Ahpc-peg4-nhs ester involves the formation of a ternary complex between the target protein, the PROTAC, and the VHL E3 ligase. This proximity, induced by the PROTAC, facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the target protein. The polyubiquitinated target protein is then recognized and degraded by the 26S proteasome.[4]
Quantitative Data
The efficacy of a PROTAC is determined by several key quantitative parameters. The binding affinity of the E3 ligase ligand to its target is a critical initial factor. The subsequent degradation of the target protein is quantified by the DC50 (the concentration of the PROTAC that induces 50% degradation of the target protein) and the Dmax (the maximal level of protein degradation achieved).[4][5]
| Parameter | Ligand/PROTAC | Value | Assay Method | Reference |
| Binding Affinity (Kd) | VH032 | 185 nM | Not Specified | [1][2] |
| Binding Affinity (Kd) | VH101 (an optimized VHL ligand) | 44 nM | Not Specified | [6] |
| Degradation Potency (DC50) | ARV-771 (BET degrader using (S,R,S)-AHPC) | <1 nM | Western Blot | [7] |
| Degradation Potency (DC50) | QCA570 (BRD4 degrader) | ~1 nM | Western Blot | [8] |
| Degradation Potency (DC50) | GMB-475 (BCR-ABL1 degrader using (S,R,S)-AHPC) | 1.11 µM | Not Specified | [9] |
Signaling Pathways
PROTACs constructed with (S,R,S)-Ahpc-peg4-nhs ester can be designed to target a wide array of proteins involved in various signaling pathways implicated in disease. A prominent example is the targeting of Bromodomain and Extra-Terminal (BET) proteins, such as BRD4. BRD4 is a key regulator of oncogenes like c-Myc.[10][11] Degradation of BRD4 by a PROTAC leads to the downregulation of c-Myc and other downstream targets, ultimately inhibiting cancer cell proliferation and inducing apoptosis.[10][12]
Caption: General mechanism of action for a PROTAC utilizing the VHL E3 ligase.
Caption: Downstream signaling effects of BRD4 degradation by a PROTAC.
Experimental Protocols
Synthesis of a PROTAC using (S,R,S)-Ahpc-peg4-nhs ester
This protocol describes the general steps for conjugating a target protein ligand containing a primary amine to (S,R,S)-Ahpc-peg4-nhs ester.
Materials:
-
(S,R,S)-Ahpc-peg4-nhs ester
-
Target protein ligand with a primary amine
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)
-
DIPEA (N,N-Diisopropylethylamine) or another suitable non-nucleophilic base
-
Reaction vessel
-
Stirring apparatus
-
Reverse-phase HPLC for purification
-
Mass spectrometer and NMR for characterization
Procedure:
-
Dissolve the target protein ligand (1.0 equivalent) in anhydrous DMF or DMSO.
-
Add (S,R,S)-Ahpc-peg4-nhs ester (1.0 - 1.2 equivalents) to the solution.
-
Add DIPEA (2.0 - 3.0 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 2-12 hours, monitoring progress by LC-MS.
-
Upon completion, quench the reaction with a small amount of water.
-
Purify the crude product by preparative reverse-phase HPLC.
-
Characterize the final PROTAC product by mass spectrometry and NMR spectroscopy to confirm its identity and purity.[13][]
Caption: A generalized workflow for the synthesis of a PROTAC.
Western Blot Analysis for DC50 and Dmax Determination
This protocol outlines the steps to determine the degradation potency of a synthesized PROTAC.
Materials:
-
Cell line expressing the target protein
-
Synthesized PROTAC
-
DMSO (vehicle control)
-
Cell culture medium and plates
-
Lysis buffer (e.g., RIPA) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membrane
-
Transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in multi-well plates and allow them to adhere overnight. Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (DMSO) for a predetermined time (e.g., 24 hours).
-
Cell Lysis and Protein Quantification: Wash cells with ice-cold PBS and lyse them. Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Normalize protein concentrations and separate proteins by SDS-PAGE. Transfer the proteins to a membrane.
-
Immunoblotting: Block the membrane and incubate with the primary antibody against the target protein and the loading control. Subsequently, incubate with the appropriate HRP-conjugated secondary antibody.
-
Detection and Analysis: Visualize the protein bands using an ECL substrate. Quantify the band intensities using densitometry software.
-
Data Analysis: Normalize the target protein band intensity to the loading control. Calculate the percentage of protein degradation relative to the vehicle control for each PROTAC concentration. Plot the percentage of degradation versus the log of the PROTAC concentration to determine the DC50 and Dmax values using a non-linear regression model.[5][15]
Caption: A step-by-step workflow for Western blot analysis.
Quantitative Proteomics for Off-Target Analysis
Mass spectrometry-based quantitative proteomics is a powerful tool to assess the selectivity of a PROTAC and identify potential off-target proteins that are also degraded.
Materials:
-
Cell line of interest
-
Synthesized PROTAC
-
Vehicle control (DMSO)
-
Cell lysis and protein digestion reagents (e.g., urea, DTT, iodoacetamide, trypsin)
-
Isobaric labeling reagents (e.g., TMT, iTRAQ) (optional)
-
Liquid chromatography-mass spectrometry (LC-MS/MS) system
-
Proteomics data analysis software (e.g., MaxQuant, Proteome Discoverer)
Procedure:
-
Cell Culture and Treatment: Treat cells with the PROTAC at a concentration known to induce significant degradation of the target protein, alongside a vehicle control.
-
Cell Lysis and Protein Digestion: Lyse the cells, denature the proteins, reduce and alkylate cysteine residues, and digest the proteins into peptides using trypsin.
-
Sample Preparation for MS: (Optional) Label the peptides from different conditions with isobaric tags for multiplexed analysis. Clean up the peptide samples.
-
LC-MS/MS Analysis: Separate the peptides by liquid chromatography and analyze them by tandem mass spectrometry.
-
Data Analysis: Process the raw mass spectrometry data to identify and quantify proteins. Perform statistical analysis to identify proteins that are significantly and dose-dependently downregulated in the PROTAC-treated samples compared to the control. These are potential off-targets that require further validation.[16][17][18]
Caption: Workflow for identifying off-target effects of a PROTAC.
Conclusion
(S,R,S)-Ahpc-peg4-nhs ester is a versatile and powerful tool for the development of PROTACs. Its high-affinity VHL ligand ensures efficient recruitment of the E3 ligase, while the reactive NHS ester allows for straightforward conjugation to a wide range of target-specific ligands. A thorough understanding of its mechanism of action, coupled with rigorous experimental validation as outlined in this guide, is essential for the successful design and implementation of novel protein degraders for therapeutic and research applications. The ability to rationally design molecules that can selectively eliminate disease-causing proteins holds immense promise for the future of medicine.
References
- 1. selleckchem.com [selleckchem.com]
- 2. VH 032 Supplier | CAS 1448188-62-2 | VH032 | Tocris Bioscience [tocris.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. escholarship.org [escholarship.org]
- 5. benchchem.com [benchchem.com]
- 6. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00387B [pubs.rsc.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Frontiers | Lethal activity of BRD4 PROTAC degrader QCA570 against bladder cancer cells [frontiersin.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. The therapeutic effect of the BRD4-degrading PROTAC A1874 in human colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. BRD4-specific PROTAC inhibits basal-like breast cancer partially through downregulating KLF5 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 12. BRD4 PROTAC degrader ARV-825 inhibits T-cell acute lymphoblastic leukemia by targeting 'Undruggable' Myc-pathway genes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. PROTAC Drug Off-Target Protein Assessment Service | MtoZ Biolabs [mtoz-biolabs.com]
